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Compound Name: Agarose
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Technical Support Center: Nuclease
Contamination

Welcome to the technical support center for identifying and preventing nuclease contamination

in your samples. This resource provides troubleshooting guides and frequently asked questions
to help researchers, scientists, and drug development professionals ensure the integrity of their
nucleic acid experiments.

Nucleases, enzymes that degrade nucleic acids, are ubiquitous and notoriously resilient,
posing a significant threat to experiments involving RNA and DNA.[1][2] Even minuscule
amounts of nuclease contamination can lead to sample degradation, inconsistent results, and
experimental failure. This guide will help you identify the sources of contamination, detect
nuclease activity, and effectively decontaminate your laboratory environment and reagents.

Frequently Asked Questions (FAQS)

Q1: What are the primary sources of nuclease contamination in a laboratory?

Al: Nuclease contamination can originate from various sources, making it a persistent
challenge. Key sources include:

e Personnel: Human skin, hair, saliva, and perspiration are rich in nucleases, particularly
RNases.[1][3][4][5] Ungloved hands are a major source of contamination.[3][5]

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b213101?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10828063/
https://www.researchgate.net/publication/377345637_Implementing_routine_monitoring_for_nuclease_contamination_of_equipment_and_consumables_into_the_quality_Management_system_of_a_laboratory
https://pmc.ncbi.nlm.nih.gov/articles/PMC10828063/
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.youtube.com/watch?v=iCPDQhul67U
https://www.thermofisher.com/kr/ko/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.thermofisher.com/kr/ko/home/references/ambion-tech-support/nuclease-enzymes/general-articles/ten-sources-of-rnase-contamination.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b213101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e Environment: Dust, aerosols, and airborne microbes (bacteria and fungi) present in the
laboratory environment can carry nucleases.[3][6]

» Reagents and Solutions: Water and buffers can be contaminated if not properly treated.[3][6]
Commercially prepared enzymes, such as those used in plasmid preparations, can also be a
source of contaminating nucleases.[3][5]

o Laboratory Surfaces and Equipment: Benchtops, pipettors, glassware, plasticware, and
electrophoresis equipment can all harbor nucleases.[3][6][7][8]

o Consumables: Non-certified pipette tips and tubes can be a source of contamination.[3][5]
Autoclaving alone is not always sufficient to eliminate nuclease activity, as some RNases can
renature upon cooling.[3][5]

Q2: My RNA/DNA sample is degraded. How can | determine if nuclease contamination is the
cause?

A2: Sample degradation is a common indicator of nuclease contamination. To confirm this, you
can perform a nuclease activity assay. There are several methods available:

o Gel-Based Assay: This is a straightforward method to visualize nuclease activity. Incubate a
known intact RNA or DNA substrate (e.g., a plasmid or a specific RNA transcript) with the
suspected contaminated sample or solution.[4] Run the mixture on an agarose or
polyacrylamide gel.[9] Degradation of the substrate, observed as smearing or a decrease in
band intensity compared to a negative control, indicates nuclease activity.[9]

o Fluorescence-Based Assays: These assays are highly sensitive and can provide quantitative
results. They utilize oligonucleotide probes labeled with a fluorophore and a quencher.[10] In
the presence of nucleases, the probe is cleaved, separating the fluorophore from the
quencher and resulting in a detectable fluorescent signal.[11][12] Commercial kits like
RNaseAlert™ and DNaseAlert™ are available for this purpose.[11]

Q3: What are the best practices for maintaining a nuclease-free work environment?

A3: Establishing and following strict aseptic techniques is crucial for preventing nuclease
contamination. Key practices include:
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Dedicated Workspace: Designate a specific area for nuclease-sensitive work, particularly for
RNA experiments.[4][7]

Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat.[4][7]
Change gloves frequently, especially after touching non-decontaminated surfaces like door
handles or keyboards.[7]

Use of Certified Nuclease-Free Consumables: Use pipette tips, tubes, and reagents that are
certified to be nuclease-free.[1][3][4] Barrier tips are highly recommended to prevent cross-
contamination through pipettes.[7]

Proper Handling of Consumables: When using a new bag of tubes or tips, pour them out
onto a decontaminated surface instead of reaching into the bag.[13] Aliquot reagents into
smaller, single-use volumes to avoid contaminating stock solutions.

Regular Decontamination: Routinely clean benchtops, pipettes, and equipment with a
commercial nuclease decontamination solution (e.g., RNaseZap™, Nuclease Away) or a
laboratory-prepared solution.[7][8][14][15][16]

Troubleshooting Guide
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Issue

Possible Cause

Recommended Action

RNA/DNA degradation in

multiple experiments

Widespread nuclease
contamination of workspace,

equipment, or reagents.

1. Thoroughly decontaminate
the entire workspace, including
benchtops, pipettes, and
centrifuges, using a nuclease
decontamination solution.[7][8]
2. Test all reagents (water,
buffers, enzymes) for nuclease
activity using a fluorescent or
gel-based assay.[8][11] 3.
Replace any contaminated
reagents with new, certified

nuclease-free stock.

Degradation in a specific

experiment

Contamination of a single

reagent or sample.

1. Aliquot all reagents and use
fresh aliquots for each
experiment. 2. Test each
component of the reaction
mixture for nuclease activity to
pinpoint the source of
contamination. 3. If the sample
itself is the source
(endogenous nucleases),
consider using nuclease
inhibitors.[3][7]

Inconsistent or failed PCR/RT-
PCR results

Nuclease contamination
degrading template nucleic

acid or primers.

1. Ensure the use of PCR-
grade, nuclease-free water.[17]
2. Use dedicated pipettes and
filter tips for PCR setup.[7] 3.
Maintain a unidirectional
workflow, separating pre-PCR
and post-PCR areas to prevent
carryover contamination.[17]
[18]

Smearing of RNA on a gel

RNase contamination.

1. Prepare all solutions for gel

electrophoresis with DEPC-
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treated water or certified
nuclease-free water.[7][19] 2.
Decontaminate the
electrophoresis tank and
combs with 3% hydrogen
peroxide followed by a
thorough rinse with nuclease-
free water.[19] 3. Add an
RNase inhibitor to the sample
loading buffer.

Decontamination Strategies

A multi-faceted approach is the most effective way to eliminate nuclease contamination.
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Method Application Procedure Notes

Spray or wipe the

surface with the Effective against both
Commercial Benchtops, pipettes, solution, wait for the RNases and DNases.
Decontamination plasticware, recommended time, Examples include
Solutions glassware then rinse thoroughly RNaseZap™,

with nuclease-free Nuclease Away.[8][16]

water and dry.[14]
Baking Glassware, metalware Bake at 180-300°C for  Not s-uitable for-

at least 2 hours.[7][19]  plastics or solutions.

Add 0.1% (v/v) DEPC

to the solution,

incubate for at least 2 DEPC is a suspected
DEPC Treatment Water, buffers (non- hours at 37°C (or carcinogen and reacts

amine based)

overnight at room
temperature), then
autoclave to inactivate
DEPC.[7][19]

with Tris and HEPES
buffers.[7][19]

Hydrogen Peroxide

Polycarbonate,

polystyrene (e.qg., gel

Soak in 3% hydrogen
peroxide for 10

minutes, then rinse

extensively with
tanks)
nuclease-free water.
[19]
o Expose surfaces to
UV Irradiation Surfaces

UV light.

Can irreversibly

inactivate RNase.

Nuclease Inhibitors

Enzymatic reactions

Add a commercially
available RNase or
DNase inhibitor to

your reaction mix.

Useful for protecting
samples from
endogenous
nucleases or low-level

contamination.[3][7]

Experimental Protocols
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Protocol 1: Gel-Based Nuclease Detection Assay

This protocol allows for the qualitative assessment of nuclease contamination in a liquid

sample.

Materials:

Suspected contaminated solution

Intact nucleic acid substrate (e.g., supercoiled plasmid DNA for DNase detection, a specific
RNA transcript for RNase detection)

Nuclease-free water

Appropriate reaction buffer (e.g., 10x reaction buffer for the nuclease)
Proteinase K

SDS (10% solution)

Agarose gel and electrophoresis system

Nuclease-free loading dye

Positive control (e.g., purified DNase | or RNase A)

Negative control (nuclease-free water instead of the test sample)

Procedure:

Set up the following reactions in nuclease-free microcentrifuge tubes:

o Test Sample: 50 ng of nucleic acid substrate, 1.5 uL of 10x reaction buffer, 3 uL of the
suspected solution, and nuclease-free water to a final volume of 15 puL.[20]

o Positive Control: 50 ng of nucleic acid substrate, 1.5 pL of 10x reaction buffer, a small
amount of purified nuclease, and nuclease-free water to a final volume of 15 pL.
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o Negative Control: 50 ng of nucleic acid substrate, 1.5 pL of 10x reaction buffer, 3 pL of
nuclease-free water, and nuclease-free water to a final volume of 15 pL.[20]

Incubate all reactions at 37°C for 16 to 24 hours.[8] For a quicker screen, a 90-minute
incubation can be used.[20]

Stop the reaction by adding Proteinase K (to a final concentration of 1 mg/mL) and SDS (to a
final concentration of 0.5%).[20]

Incubate at 37°C for 1 hour to digest the nuclease.[20]
Add nuclease-free loading dye to each sample.
Run the samples on an agarose gel.

Visualize the bands under UV light. Degradation of the nucleic acid substrate in the test
sample lane (smearing or loss of the primary band) compared to the negative control
indicates nuclease contamination.

Protocol 2: Using a Commercial Nuclease
Decontamination Solution

This protocol describes the general use of spray-based decontamination solutions.
Materials:

o Commercial nuclease decontamination solution (e.g., RNaseZap™)

» Nuclease-free water

e Clean paper towels

Procedure:

e For Surfaces (Benchtops, etc.):

o Apply the decontamination solution liberally to the surface.
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o Wipe the entire surface thoroughly with a clean paper towel.
o Rinse the surface with nuclease-free water.

o Dry with a clean paper towel.

e For Lab Equipment (Pipettors, etc.):
o Apply the solution to a paper towel and wipe all exposed surfaces of the equipment.
o Rinse thoroughly with nuclease-free water.
o Dry with a clean paper towel.

e For Glassware and Plastic Vessels:

[¢]

Spray the solution on the entire surface of the vessel.

[¢]

Incubate for 3-5 minutes.

Rinse 2-3 times with nuclease-free water.

[e]

o

Allow to air dry.[14]

Visual Guides
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Caption: General workflow for preventing and troubleshooting nuclease contamination.
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Caption: Decision tree for selecting an appropriate decontamination method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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